An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dibromo-3,3,3-trifluoroacetone
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dibromo-3,3,3-trifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-Dibromo-3,3,3-trifluoroacetone, a valuable fluorinated building block in organic synthesis. This document details the synthetic protocol, physical and spectroscopic properties, and essential safety information.
Introduction
1,1-Dibromo-3,3,3-trifluoroacetone, with the CAS number 431-67-4, is a halogenated ketone that serves as a versatile intermediate in the synthesis of various organic compounds.[1][2] Its trifluoromethyl group imparts unique chemical properties, making it a subject of interest in medicinal chemistry and materials science.[1][3] Notably, it is a key precursor for the synthesis of 3,4-disubstituted pyrazole analogues which have been investigated as anti-tumor CDK inhibitors.[2][4] This guide aims to provide researchers with detailed methodologies and characterization data to facilitate its use in the laboratory.
Synthesis of 1,1-Dibromo-3,3,3-trifluoroacetone
The primary synthetic route to 1,1-Dibromo-3,3,3-trifluoroacetone involves the dibromination of 1,1,1-trifluoroacetone. The following protocol is based on established literature procedures.[4]
Experimental Protocol
Materials:
-
1,1,1-Trifluoroacetone
-
Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 1,1,1-trifluoroacetone (50.0 g, 446.2 mmol) in concentrated sulfuric acid (250 g).[4]
-
Slowly add bromine (81.69 g, 510.1 mmol) dropwise to the solution over 2 hours at room temperature.[4]
-
Stir the reaction mixture overnight at room temperature.[4]
-
After the initial reaction period, add a second portion of bromine (40.85 g, 255.6 mmol) and continue stirring overnight.[4]
-
Upon completion of the reaction, allow the mixture to stand, which will result in the formation of two distinct phases.[4]
-
Separate the lower phase and purify by distillation to yield 1,1-Dibromo-3,3,3-trifluoroacetone as a yellow oil.[4]
A representative yield for this synthesis is approximately 8.6%.[4]
Physicochemical Properties
1,1-Dibromo-3,3,3-trifluoroacetone is a light-orange to red liquid.[2][5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃HBr₂F₃O | [1] |
| Molecular Weight | 269.84 g/mol | [1] |
| Boiling Point | 111-113 °C | [2][6] |
| Density | 1.98 g/cm³ | [5] |
| Refractive Index | 1.4305 | [5] |
| Solubility | Soluble in Chloroform. Not miscible or difficult to mix in water. | [4][5] |
Characterization Data
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. The following tables summarize the available spectroscopic data for 1,1-Dibromo-3,3,3-trifluoroacetone.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Reference(s) |
| ¹H NMR | CDCl₃ | 6.23 ppm | Singlet | [4] |
| ¹³C NMR | - | Data not readily available | - | |
| ¹⁹F NMR | - | Data not readily available | - |
Mass Spectrometry
The mass spectrum of 1,1-Dibromo-3,3,3-trifluoroacetone shows characteristic fragmentation patterns.
| m/z | Interpretation | Reference(s) |
| 201, 199 | [M-Br]⁺ | [7] |
| 173 | [7] | |
| 69 | [CF₃]⁺ | [7] |
Infrared (IR) Spectroscopy
Specific IR absorption peaks for 1,1-Dibromo-3,3,3-trifluoroacetone are not detailed in the available literature. However, a vapor phase IR spectrum is available through the SpectraBase database.[7] General expected absorptions would include a strong C=O stretching frequency and C-F stretching bands.
Visualizing the Synthesis
The following diagram illustrates the workflow for the synthesis of 1,1-Dibromo-3,3,3-trifluoroacetone.
Caption: Synthesis workflow for 1,1-Dibromo-3,3,3-trifluoroacetone.
Safety Information
1,1-Dibromo-3,3,3-trifluoroacetone is a hazardous chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[3] Ingestion or inhalation may be harmful.[3] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of 1,1-Dibromo-3,3,3-trifluoroacetone. While a robust synthetic protocol and key physical properties are well-documented, a complete spectroscopic profile, particularly for ¹³C and ¹⁹F NMR, requires further experimental investigation. The information presented herein should serve as a valuable resource for researchers utilizing this important fluorinated building block in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. 1,1-Dibromo-3,3,3-trifluoroacetone [oakwoodchemical.com]
- 3. 431-67-4 | 1,1-Dibromo-3,3,3-trifluoroacetone [fluoromart.com]
- 4. 1,1-Dibromo-3,3,3-trifluoroacetone | 431-67-4 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 1,1-Dibromo-3,3,3-trifluoroacetone(431-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]
